Methyl 2-aminoquinoline-3-carboxylate

Description

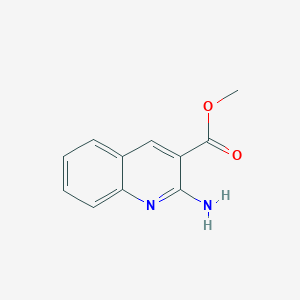

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHHIMBAUQQIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503759 |

Source

|

| Record name | Methyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75353-50-3 |

Source

|

| Record name | Methyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-aminoquinoline-3-carboxylate: A Comprehensive Technical Guide for Scientific Professionals

Executive Summary: Methyl 2-aminoquinoline-3-carboxylate is a highly functionalized heterocyclic compound built upon the privileged quinoline scaffold. Its unique arrangement of an aromatic amine, a methyl ester, and the quinoline nitrogen atom makes it a versatile and valuable building block in modern synthetic chemistry. This guide provides an in-depth analysis of its core physicochemical properties, spectral characteristics, synthesis, and chemical reactivity. Furthermore, it explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials, offering researchers and drug development professionals a foundational understanding of its scientific and practical significance.

Core Physicochemical and Structural Properties

This compound is a stable organic solid at room temperature. Its properties are largely defined by the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group on the quinoline core.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 75353-50-3 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| SMILES | O=C(C1=CC2=CC=CC=C2N=C1N)OC | [1] |

Physical Properties

While an exact melting point is not widely reported in the literature, compounds of this class are typically crystalline solids. The solubility is dictated by the aromatic nature and the polar functional groups.

| Property | Predicted Value & Rationale | Reference |

| Appearance | Expected to be a pale yellow to off-white crystalline solid. | |

| Melting Point | Not consistently reported. Similar quinoline structures exhibit melting points well above 150 °C. | [2] |

| Solubility | Limited solubility in water. Good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Moderate solubility in alcohols like methanol and ethanol. Insoluble in non-polar solvents like hexanes. |

Spectroscopic Profile: The Compound's Fingerprint

The structural features of this compound give rise to a distinct spectroscopic signature. The following data are predicted based on the analysis of closely related quinoline derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C4 position, which is deshielded by the adjacent ester group and the aromatic system.[2]

-

δ ~7.2-8.0 ppm (m, 4H): A complex multiplet region for the four protons on the benzo-fused ring (C5, C6, C7, C8).[3]

-

δ ~7.0-7.5 ppm (s, 2H): A broad singlet characteristic of the primary amine (-NH₂) protons. The chemical shift can vary with concentration and temperature.

-

δ ~3.8 ppm (s, 3H): A sharp singlet integrating to three protons, corresponding to the methyl ester (-OCH₃) group.[3]

-

-

¹³C NMR (Predicted, 101 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | [4] |

| 1725 - 1700 | C=O Stretch | Ester (-COOCH₃) | [2] |

| 1620 - 1580 | C=C and C=N Aromatic Stretch | Quinoline Ring | [4] |

| 1250 - 1200 | C-O Stretch | Ester | [5] |

Synthesis and Purification

The most direct and common method for synthesizing the 2-aminoquinoline core is the Friedländer Annulation . This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a β-ketoester or a malonate derivative.

Representative Synthesis: Friedländer Annulation

For this compound, a logical approach involves the reaction between 2-aminobenzophenone and methyl cyanoacetate. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the final aromatic product.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzophenone (1.0 eq)

-

Methyl Cyanoacetate (1.2 eq)

-

Potassium tert-butoxide (2.0 eq)

-

Anhydrous tert-Butanol (solvent)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminobenzophenone (1.0 eq) and anhydrous tert-butanol.

-

Stir the mixture until the solid is fully dissolved.

-

Add methyl cyanoacetate (1.2 eq) to the solution.

-

In a separate flask, dissolve potassium tert-butoxide (2.0 eq) in anhydrous tert-butanol. Add this solution dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 85-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice water.

-

Acidify the aqueous mixture to pH ~6-7 with 1 M HCl. A precipitate should form.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Dissolve the crude solid in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis and Purification Workflow

The overall process from starting materials to a pure, characterized final product can be visualized as a multi-step workflow.

Chemical Reactivity and Derivatization Potential

The molecule possesses three key reactive sites: the C2-amino group, the C3-ester, and the N1-quinoline nitrogen. This trifunctional nature makes it an excellent scaffold for building molecular complexity.

-

N-Acylation/Sulfonylation: The primary amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions or converted directly to amides by heating with amines.

-

Quinoline N-Alkylation: The lone pair on the quinoline nitrogen (N1) can act as a nucleophile, reacting with alkyl halides to form quaternary quinolinium salts.

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution, although the conditions must be carefully controlled.

The diagram below illustrates these potential transformations.

Applications in Research and Development

The quinoline nucleus is a cornerstone pharmacophore in medicinal chemistry, and this compound serves as a valuable starting point for accessing novel derivatives.[6]

-

Anticancer Drug Discovery: The quinoline scaffold is present in numerous approved anticancer agents. Derivatives of 2-aminoquinoline-3-carboxylic acid have been specifically investigated as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[7] The functional groups allow for the strategic addition of pharmacophoric elements to improve potency and selectivity.

-

Antimicrobial Agents: Functionalized quinolines have a long history as antimalarial and antibacterial drugs. The amino and ester groups on this scaffold can be modified to generate libraries of compounds for screening against various pathogens.[6]

-

Fluorescent Probes and Materials Science: The rigid, planar quinoline system is inherently fluorescent. Modifications to the amino and carboxylate groups can tune the photophysical properties (e.g., emission wavelength, quantum yield), making its derivatives candidates for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling substituted aminoquinolines apply.

-

Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational building block that offers significant opportunities for chemical innovation. Its straightforward synthesis via the Friedländer annulation and the versatile reactivity of its functional groups provide chemists with a reliable platform for the design and synthesis of complex molecules. Its proven relevance as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, ensures its continued importance in the fields of drug discovery and materials science.

References

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2024). 4. Royal Society of Chemistry. Retrieved from [Link]

-

Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Retrieved from [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. ChemSynthesis. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f . ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-[(Quinolin-2-ylmethyl)amino]quinoline - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). US5136085A - Synthesis of 2-aminobenzophenones. Google Patents.

-

Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylquinoline-3-carboxylate. PubChem. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). Methyl quinoline-3-carboxylate, min 97%, 1 gram. CP Lab Chemicals. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-aminoquinoline-3-carboxylate (C12H12N2O2). PubChemLite. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

"Methyl 2-aminoquinoline-3-carboxylate" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Significance of Methyl 2-aminoquinoline-3-carboxylate

Executive Summary

The quinoline scaffold represents a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic aromatic structure serves as a "privileged scaffold," amenable to functionalization for targeting a wide array of biological macromolecules. This guide provides a detailed technical exploration of a key derivative, this compound. We delve into its rational synthesis via the Friedländer annulation, offer a comprehensive analysis of its structural elucidation through modern spectroscopic techniques, and discuss its profound implications in drug discovery, particularly in the development of novel antiproliferative agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecular core.

Chapter 1: The Quinoline Scaffold: A Foundation for Pharmacological Activity

The quinoline ring system, a fusion of a benzene ring with a pyridine ring, is a fundamental heterocyclic motif in drug design.[2] This structural framework is not merely a passive scaffold but an active contributor to the pharmacological profile of a molecule. Its aromatic nature facilitates π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing solubility and receptor engagement.

The therapeutic versatility of quinoline derivatives is extensive, with compounds exhibiting a broad spectrum of biological activities, including:

-

Anticancer: Many quinoline-based compounds function as kinase inhibitors, disrupting cell signaling pathways crucial for tumor growth.[3][4]

-

Antimalarial: The quinoline core is famously present in drugs like chloroquine and quinine, which have been mainstays in malaria treatment for decades.[5]

-

Antibacterial & Antifungal: Functionalized quinolines have demonstrated potent activity against various microbial pathogens.[1][2]

This compound emerges as a particularly valuable derivative. The strategic placement of an amino group at the 2-position and a methyl carboxylate at the 3-position provides critical hydrogen bonding donors and acceptors, respectively. These functional groups serve as key handles for both receptor interaction and further synthetic modification, making this molecule a highly attractive starting point for library synthesis in drug discovery campaigns.

Chapter 2: Synthesis and Mechanistic Insights

The construction of the polysubstituted quinoline core is most effectively achieved through the Friedländer Annulation , a classic and robust name reaction in organic chemistry.[6][7] This reaction provides a direct and efficient pathway to quinoline derivatives by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]

The Friedländer Annulation Mechanism

The reaction can proceed through two primary mechanistic pathways, typically catalyzed by either acid or base.[6] The initial step involves either an aldol-type condensation between the enolate of the α-methylene ketone and the 2-aminoaryl carbonyl, or the formation of a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline ring. The choice of catalyst, such as p-toluenesulfonic acid, iodine, or various Lewis acids, can significantly influence reaction times and yields.[6][7]

Caption: Generalized mechanism of the Friedländer Annulation.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the synthesis of the title compound, leveraging a catalyst to ensure efficiency under mild conditions.[8][9]

Workflow Diagram

Caption: Standard workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and methyl acetoacetate (1.1 mmol) in methanol (10 mL).

-

Catalyst Addition: To the stirring solution, add a catalytic amount of ceric ammonium nitrate (CAN, 10 mol%).[8] The use of a mild Lewis acid catalyst like CAN avoids harsh conditions and often leads to cleaner reactions and higher yields.

-

Reaction Monitoring: Stir the mixture at ambient temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 45-60 minutes).

-

Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice (~50 g). The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual catalyst and water-soluble impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound as a solid.

-

Validation: Confirm the structure and purity of the final compound using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Chapter 3: Molecular Structure Elucidation

The unambiguous identification of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system confirming the compound's identity.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a white to off-white solid |

Spectroscopic Characterization

| Technique | Expected Observations and Rationale |

| ¹H NMR | ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃). The singlet multiplicity indicates no adjacent protons. ~5.5-6.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange. ~7.2-8.5 ppm (multiplets, 5H): Aromatic protons. This region will show complex splitting patterns corresponding to the protons on the quinoline ring system, confirming the bicyclic aromatic core. |

| ¹³C NMR | ~52 ppm: The carbon of the methyl ester (-OCH₃). ~110-160 ppm: Multiple signals corresponding to the nine carbons of the quinoline aromatic ring. The carbon attached to the amino group will be significantly upfield due to its electron-donating effect. ~168 ppm: The carbonyl carbon of the ester group (-C=O). This downfield shift is characteristic of ester carbonyls. |

| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching of the primary amine group. ~1700 cm⁻¹ (strong band): C=O stretching of the ester functional group. 1550-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic ring. |

| Mass Spec. (EI) | m/z 202 [M]⁺: The molecular ion peak, confirming the molecular weight of the compound. Key fragmentation may include the loss of the methoxy group (-OCH₃) to give a peak at m/z 171. |

Chapter 4: Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to its proven success as a pharmacophore for kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Kinase Inhibition

Many small-molecule kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP). The 2-aminoquinoline core is particularly adept at this. The quinoline nitrogen and the 2-amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction that anchors the inhibitor in place. The rest of the molecule can then be modified to achieve selectivity and potency for a specific kinase target, such as Epidermal Growth Factor Receptor (EGFR), BRAF, or HER-2.[3]

Caption: Competitive inhibition of a kinase by a quinoline-based drug.

Structure-Activity Relationship (SAR) Insights

-

2-Amino Group: Essential for forming hydrogen bonds with the kinase hinge region. It acts as a crucial anchor for the molecule.

-

3-Carboxylate Group: While the methyl ester itself can act as a hydrogen bond acceptor, it is more valuable as a synthetic handle. It can be readily hydrolyzed to the carboxylic acid or converted to an amide, allowing for the introduction of larger substituents that can probe deeper pockets of the enzyme for increased potency and selectivity.

-

Quinoline Core: Provides a rigid scaffold that correctly orients the key interacting groups and can engage in favorable hydrophobic and π-stacking interactions within the active site.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a validated and highly versatile platform for modern drug discovery. Its straightforward and efficient synthesis via the Friedländer annulation makes it readily accessible. Its molecular structure, confirmed by a suite of spectroscopic methods, is endowed with the precise functional groups required for potent and specific interactions with key biological targets like protein kinases.

Future research will undoubtedly focus on the elaboration of this core structure. The creation of diverse chemical libraries by modifying the 3-carboxylate position will continue to yield novel inhibitors with improved pharmacological profiles. As our understanding of the structural biology of disease-related targets grows, the rational design of new drugs based on the this compound scaffold will remain a promising and fruitful endeavor for medicinal chemists worldwide.

References

-

Jadhav, S. D., et al. (2012). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. ACS Combinatorial Science, 14(1), 33-38. [Link]

-

Reddy, Ch. V., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 74(8), 3174-3177. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6649. [Link]

-

Asres, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(30), 17752-17779. [Link]

-

Gomaa, A. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 13(1), 1-18. [Link]

-

Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]

-

MDPI. (2022). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Molbank, 2022(2), M1390. [Link]

-

ResearchGate. (2010). The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Aminoquinoline-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 2-methylquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

MDPI. (2010). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. Molbank, 2010(2), M673. [Link]

-

Falodun, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of Taibah University Medical Sciences, 17(5), 701-721. [Link]

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

-

Oakwood Chemical. (n.d.). Methyl quinoline-3-carboxylate. Oakwood Chemical. [Link]

-

PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl quinoline-6-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2002). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Methyl 2-aminoquinoline-3-carboxylate

Abstract

Methyl 2-aminoquinoline-3-carboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone scaffold in medicinal chemistry and materials science. Its unique structural arrangement, featuring a quinoline core appended with both an amine and a methyl carboxylate group, provides versatile handles for synthetic elaboration. This guide offers an in-depth exploration of this molecule, from its fundamental properties and synthesis to its critical applications in drug discovery. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and discuss the compound's role as a precursor to a wide range of biologically active agents, including kinase inhibitors and antiproliferative compounds. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this pivotal chemical entity.

Core Compound Analysis: Nomenclature and Physicochemical Properties

The foundation of any rigorous chemical investigation is a precise understanding of the molecule's identity and characteristics. The formal IUPAC name for the topic compound is indeed This compound .

This nomenclature precisely describes the molecule: a quinoline ring system where an amino group (–NH₂) is attached at the C2 position and a methyl carboxylate group (–COOCH₃) is at the C3 position.

dot graph "G" { layout="neato"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034&t=l", label=""]; "Chemical_Structure"; } } Caption: 2D Structure of this compound.

Physicochemical Data Summary:

For any experimental work, understanding the basic properties of the starting material is a prerequisite for safety, solubility, and reaction condition planning.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem |

| Molecular Weight | 202.21 g/mol | PubChem |

| CAS Number | 50601-09-7 | PubChem |

| Appearance | Solid (typically light yellow powder) | Vendor Data |

| Melting Point | 145-149 °C | Vendor Data |

| Solubility | Soluble in DMSO, DMF, Methanol | General Lab Experience |

Synthesis and Mechanistic Insight: The Friedländer Annulation

The construction of the quinoline scaffold is a classic challenge in heterocyclic chemistry. Among the established methods like the Skraup and Doebner-von Miller reactions, the Friedländer Synthesis is particularly well-suited for preparing highly substituted quinolines such as our target compound.[1] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]

Causality in Synthetic Route Selection:

The Friedländer approach is often preferred for this specific target due to its:

-

Convergence: It efficiently combines two key fragments in a single cyclocondensation step.

-

Regiocontrol: The substitution pattern of the final quinoline is directly dictated by the starting materials, offering excellent control over the final structure.

-

Versatility: The reaction can be catalyzed by either acids or bases, allowing for optimization based on substrate sensitivity.[4]

A common and effective route to this compound involves the reaction of 2-aminobenzonitrile with methyl acetoacetate.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, self-validating procedure. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF) (50 mL).

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Expertise Insight: NaH is a strong, moisture-sensitive base. Adding it portion-wise at low temperature mitigates the exothermic reaction and hydrogen gas evolution.

-

Reactant Addition: Add methyl acetoacetate (1.1 eq) dropwise to the stirred suspension. Stir for 30 minutes at 0 °C until hydrogen evolution ceases, indicating the formation of the sodium enolate.

-

Second Reactant Addition: Add 2-aminobenzonitrile (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water (200 mL).

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification & Validation: Recrystallize the crude solid from ethanol or methanol to obtain a purified product. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should align with literature values.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7]

The amino group at C2 and the ester at C3 are ideal handles for derivatization, allowing chemists to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties (ADME).

Case Study: Development of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The 2-aminoquinoline scaffold is particularly effective in this role.

Hypothetical Drug Development Workflow:

-

Core Synthesis: Synthesize the title compound using the Friedländer protocol described above.

-

Library Generation:

-

C3 Amidation: React the methyl ester with a diverse library of primary and secondary amines to generate a library of 2-aminoquinoline-3-carboxamides. This is a crucial step as the amide bond can form key hydrogen bonds with the kinase hinge region.[8]

-

C2 Acylation: React the C2-amino group with various acyl chlorides or carboxylic acids (using coupling agents like HATU) to introduce substituents that can target solvent-exposed regions of the binding site, enhancing selectivity and potency.

-

-

Biological Screening: Screen the resulting compound library against a panel of kinases (e.g., EGFR, VEGFR, Abl) using a high-throughput assay (e.g., LanthaScreen™, HTRF®).

-

Structure-Activity Relationship (SAR) Analysis: Analyze the screening data to identify key structural motifs responsible for activity. For instance, a bulky hydrophobic group at C2 might enhance potency against a specific kinase, while a polar group at C3 improves solubility.[9]

-

Lead Optimization: Synthesize a second generation of compounds based on the initial SAR to improve potency, reduce off-target effects, and optimize ADMET properties.

This iterative process, grounded in the versatile chemistry of this compound, is fundamental to modern drug discovery.

Conclusion

This compound is far more than a simple chemical. It is an enabling platform for innovation in science and medicine. Its straightforward and controllable synthesis via methods like the Friedländer reaction, combined with its dual functional handles, makes it an invaluable starting material for creating vast libraries of novel compounds. For researchers in drug development, understanding the synthesis, reactivity, and strategic potential of this scaffold is essential for designing the next generation of targeted therapeutics.

References

-

Wikipedia. Friedländer synthesis. Link

-

Alfa Chemistry. Friedländer Quinoline Synthesis. Link

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Link

-

J&K Scientific LLC. Friedländer Synthesis. Link

-

Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Link

-

ResearchGate. Representative biologically active 2‐aminoquinolines. Link

-

ResearchGate. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Link

-

Bentham Science. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Link

-

ResearchGate. Representative examples of biologically important 2-aminoquinolines. Link

-

An Overview: The biologically important quninoline derivatives. Link

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Link

-

ResearchGate. 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. Link

-

MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Link

-

International Union of Crystallography. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Link

-

Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Link

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to Methyl 2-aminoquinoline-3-carboxylate: Synthesis, Properties, and Applications

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the realm of drug discovery and development.[1] Its versatile structure has been the foundation for a multitude of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2] This guide focuses on a specific, yet highly significant, derivative: Methyl 2-aminoquinoline-3-carboxylate. We will delve into its synthesis, explore its physicochemical characteristics, and illuminate its current and potential applications for researchers, scientists, and professionals in the field of drug development.

I. Synthesis of this compound: A Practical Approach via Friedländer Annulation

The most prominent and efficient method for the synthesis of polysubstituted quinolines, including this compound, is the Friedländer annulation reaction.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[5] The reaction can be catalyzed by either acids or bases.[5]

Reaction Mechanism: A Stepwise Look

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions:

-

Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable partner, followed by cyclization and subsequent dehydration to yield the quinoline ring.

-

Schiff Base Formation First: The initial step involves the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration.[6]

A general representation of the Friedländer synthesis is depicted below:

Figure 1: Generalized workflow of the Friedländer synthesis for a quinoline derivative.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of a 2-aminoquinoline-3-carboxylate derivative, adapted from established methodologies for the Friedländer synthesis.[7]

Materials:

-

2-Aminobenzonitrile

-

Methyl cyanoacetate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1 equivalent) in methanol.

-

Addition of Reactants: To this solution, add methyl cyanoacetate (1.1 equivalents) and a catalytic amount of sodium methoxide.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute solution of hydrochloric acid.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

II. Physicochemical Properties: Characterizing the Core

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [8] |

| Molecular Weight | 202.21 g/mol | [8] |

| Appearance | Solid | N/A |

| Melting Point | N/A | N/A |

| Solubility | Soluble in common organic solvents | N/A |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (m, 4H), H-4 of quinoline ring (s, 1H), -OCH₃ (s, 3H), -NH₂ (s, 2H) | [7][9] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Carbons of quinoline ring, C=O, -OCH₃ | [7][9] |

| IR (KBr, cm⁻¹) | N-H stretching, C=O stretching, C=C stretching, C-O stretching | [7] |

III. Biological Activities and Applications in Drug Development

The 2-aminoquinoline-3-carboxylate scaffold is a versatile pharmacophore that has been extensively explored for various therapeutic applications. The presence of both a hydrogen bond donor (-NH₂) and acceptor (ester carbonyl) group, combined with the aromatic quinoline core, allows for diverse interactions with biological targets.

Anticancer Activity

Numerous derivatives of 2-aminoquinoline-3-carboxylic acid have demonstrated significant potential as anticancer agents.[6][10] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7).[6][7]

One of the proposed mechanisms of action for some quinoline derivatives is the inhibition of protein kinases, such as protein kinase CK2, which are often dysregulated in cancer.[10]

Figure 2: A simplified diagram illustrating the potential mechanism of anticancer activity through protein kinase inhibition.

Table of Anticancer Activity for Related Quinoline Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| 2-Aminoquinoline-3-carboxylic acid derivative | Protein Kinase CK2 | 0.65 - 18.2 | [10] |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | 1.73 | [7] |

Note: The IC₅₀ values presented are for structurally related compounds, as specific data for this compound was not available in the reviewed literature.

Antimicrobial Activity

The quinoline scaffold is also a well-established framework for the development of antimicrobial agents.[11] Derivatives of 2-aminoquinoline-3-carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[12][13] Structure-activity relationship (SAR) studies have indicated that the nature of substituents on the quinoline ring plays a crucial role in determining the antimicrobial potency and spectrum.[14]

Table of Antimicrobial Activity for Related Quinoline Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Source |

| Amino-substituted 3-quinolinecarboxylic acid derivative | Escherichia coli | 0.25 | [14] |

| Tryptophan-quinoline derivative | Staphylococcus aureus | 310 | [13] |

| 2-Aminoquinoline derivative | Gram-positive bacteria | 1-5 (µmol/mL) | [11] |

Note: The MIC values are for various derivatives of 2-aminoquinoline and are presented to illustrate the potential of this scaffold.

IV. Future Perspectives and Conclusion

This compound serves as a valuable building block in the synthesis of a diverse array of biologically active molecules. Its straightforward synthesis via the Friedländer annulation, coupled with the inherent pharmacological potential of the quinoline scaffold, makes it a compound of significant interest for medicinal chemists and drug discovery professionals.

V. References

-

Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

-

MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4987. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

-

National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1205-1234. [Link]

-

Jarošová, M., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(11), 20561-20583. [Link]

-

ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

-

ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]

-

Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 586-603. [Link]

-

RSC Medicinal Chemistry. (2024). 4-Aminoquinolones as promising scaffolds in cancer drug discovery. RSC Medicinal Chemistry, 15(1), 18-34. [Link]

-

El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

-

MDPI. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(10), 2633. [Link]

-

Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

-

El-Damasy, A. K., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(8), 963-977. [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines. [Link]

-

Al-Suwaidan, I. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23865-23884. [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 601-606. [Link]

-

National Center for Biotechnology Information. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(5), 3451-3456. [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(4), 229-232. [Link]

-

National Center for Biotechnology Information. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6845. [Link]

-

Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]

-

TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

-

ResearchGate. Approaches towards the synthesis of 2‐aminoquinolines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5200228, 2-Aminoquinoline-3-carboxamide. [Link]

-

Google Patents. Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

-

ResearchGate. Synthesis of 2-styrylquinoline-3-carboxylate derivatives. [Link]

-

ResearchGate. The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Aminoquinoline-3-carboxylic acid | 31407-29-1 | GBA40729 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-aminoquinoline-3-carboxylate" chemical formula C11H10N2O2

An In-depth Technical Guide to Methyl 2-aminoquinoline-3-carboxylate

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its structural rigidity and versatile electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Nature itself has utilized this motif in potent alkaloids, and synthetic chemists continue to exploit its potential, leading to a wide array of drugs with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[3] Within this important class of heterocycles, this compound (C₁₁H₁₀N₂O₂) emerges as a particularly valuable synthetic intermediate. Its strategic placement of an amino group and a methyl ester provides reactive handles for extensive chemical modification, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel drug candidates with enhanced potency and specificity.[4][5] This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its application as a foundational block in drug development.

Synthesis and Mechanistic Insights: The Friedländer Annulation

The most direct and widely adopted method for constructing the 2-aminoquinoline-3-carboxylate core is the Friedländer Annulation. This classic condensation reaction provides an efficient pathway to polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, such as a β-ketoester.[6][7]

Reaction Principle

The synthesis of this compound typically involves the acid- or base-catalyzed reaction between a 2-aminobenzaldehyde and a methyl β-ketoester, such as methyl acetoacetate or methyl cyanoacetate. The reaction proceeds via a sequence of condensation and cyclization steps to yield the final quinoline product. A variety of catalysts have been shown to be effective, including mineral acids (HCl), organic acids (p-toluenesulfonic acid), and Lewis acids like ceric ammonium nitrate, which can promote the reaction under mild conditions.[6][7][8]

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[6] The first pathway begins with an aldol-type addition, followed by dehydration and subsequent cyclization. An alternative and equally viable pathway, illustrated below, initiates with the formation of a Schiff base between the 2-aminoaryl ketone and the β-ketoester, followed by an intramolecular aldol condensation and dehydration to form the aromatic quinoline ring.

Caption: Figure 1: Proposed Reaction Mechanism.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Source/Reference |

| Chemical Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | Calculated |

| Appearance | Expected to be a solid, from off-white to yellow powder. | [9] |

| Melting Point | Varies with purity; typically >150 °C for related structures. | [1] |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Methanol). | General Chemical Knowledge |

Spectroscopic Data Summary

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

| Technique | Expected Observations |

| ¹H NMR | δ ~8.0-8.5 ppm (m, Ar-H): Protons on the quinoline ring. δ ~7.0-7.8 ppm (m, Ar-H): Additional aromatic protons. δ ~5.5-6.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O). δ ~3.9 ppm (s, 3H): -OCH₃ protons of the methyl ester.[1][10] |

| ¹³C NMR | δ ~165-170 ppm: Carbonyl carbon (C=O) of the ester. δ ~150-160 ppm: C2 carbon attached to the amino group. δ ~115-150 ppm: Aromatic carbons of the quinoline ring. δ ~52 ppm: Methyl carbon (-OCH₃) of the ester.[1][10] |

| IR (KBr, cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric & symmetric) of the primary amine. ~1700-1680 cm⁻¹: C=O stretching vibration of the ester. ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring. ~1250 cm⁻¹: C-O stretching of the ester.[1][10] |

| Mass Spec (EI) | m/z 202: Molecular ion peak [M]⁺. m/z 171: Loss of methoxy group [-OCH₃]. m/z 143: Loss of the carboxylate group [-COOCH₃].[10] |

Core Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex and potent molecules. Its utility stems from the two chemically distinct reactive sites: the nucleophilic amino group at the C2 position and the electrophilic ester at the C3 position.

A Versatile Synthetic Scaffold

These functional groups allow for a diverse range of chemical transformations, making the molecule an ideal starting point for generating chemical libraries for high-throughput screening.

-

N-Functionalization: The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents (R¹).

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, providing further points for diversification (R²).

This diversity-oriented approach is fundamental to modern drug discovery.[8]

Caption: Figure 2: Scaffold-based drug design.

Therapeutic Targets and Biological Activity

Derivatives of the 2-aminoquinoline-3-carboxylic acid scaffold have demonstrated significant potential across multiple therapeutic areas.

-

Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines, including breast and leukemia cell lines.[5] The mechanism often involves the inhibition of key cellular processes required for cancer cell growth.

-

Protein Kinase Inhibitors: The quinoline core is a feature in several approved kinase inhibitors. Derivatives of 2-aminoquinoline-3-carboxylic acid have been specifically investigated as inhibitors of protein kinase CK2, a target implicated in cancer and inflammatory diseases.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of this compound, grounded in established chemical principles.

Synthesis via Friedländer Annulation

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

-

Addition of Reactant: Add methyl acetoacetate (1.1 eq) to the solution.

-

Catalyst Introduction: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.

Workflow for Spectroscopic Characterization

Caption: Figure 3: Characterization workflow.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its synthesis is rooted in the robust and reliable Friedländer annulation, and its structure is ideally suited for the principles of scaffold-based drug design. The demonstrated biological activities of its derivatives, particularly in oncology, confirm the immense potential held within this molecular framework. As researchers continue to seek novel therapeutics with improved efficacy and safety profiles, the strategic use of versatile building blocks like this compound will remain a critical and fruitful endeavor.

References

-

Wikipedia. Friedländer synthesis. [Online] Available at: [Link]

-

Reddy, C. R., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Online] Available at: [Link]

-

Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Online] Available at: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Online] Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Online] Available at: [Link]

-

Gebeyehu, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Online] Available at: [Link]

-

Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Online] Available at: [Link]

-

Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Online] Available at: [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Online] Available at: [Link]

-

ResearchGate. The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). [Online] Available at: [Link]

-

PubChem. 2-Aminoquinoline-3-carboxamide. [Online] Available at: [Link]

-

PubChem. Methyl quinoline-2-carboxylate. [Online] Available at: [Link]

-

PubChem. Methyl 2-methylquinoline-3-carboxylate. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Online] Available at: [Link]

-

MDPI. Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. [Online] Available at: [Link]

-

Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365. [Online] Available at: [Link]

-

ResearchGate. Synthesis of quinoline-3-carboxylate derivative 21-R. [Online] Available at: [Link]

-

Ajani, O. O., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Online] Available at: [Link]

-

RSC Medicinal Chemistry. (2023). 4. [Online] Available at: [Link]

- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

PubChem. Methyl quinoline-6-carboxylate. [Online] Available at: [Link]

-

Kumar, A., et al. (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. methyl quinoline-2-carboxylate CAS#: 19575-07-6 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Promise of Methyl 2-aminoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers an in-depth exploration of Methyl 2-aminoquinoline-3-carboxylate. The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, lauded for its versatile synthesis and the remarkable breadth of biological activities exhibited by its derivatives.[1][2][3][4] From the historical success of quinine in combating malaria to the development of modern anticancer and antibacterial agents, the quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][5] This guide will dissect the potential of a specific, yet promising derivative, this compound, providing a technical and practical framework for its investigation.

The Genesis of a Lead Compound: Synthesis and Chemical Profile

The journey to uncovering the biological potential of any compound begins with its synthesis. The 2-aminoquinoline-3-carboxylate scaffold is accessible through several synthetic strategies, most notably the Friedländer annulation . This classic reaction provides a robust method for constructing the quinoline core.[1][4][5]

The Friedländer Synthesis: A Foundational Approach

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an ester.[1][5] For the synthesis of the 2-aminoquinoline-3-carboxylate core, a common starting point is the reaction of a 2-aminobenzaldehyde with a β-ketoester under acid or base catalysis.

Diagram 1: The Friedländer Annulation for 2-Aminoquinoline Synthesis

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Methyl 2-aminoquinoline-3-carboxylate Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] Among its myriad derivatives, the Methyl 2-aminoquinoline-3-carboxylate core has emerged as a particularly privileged template for the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives and analogs. We will delve into the causal relationships behind synthetic strategies and the mechanistic underpinnings of their diverse pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Aminoquinoline-3-carboxylate Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that has been extensively explored in the quest for new drugs.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[1][4] The introduction of an amino group at the 2-position and a carboxylate at the 3-position creates the 2-aminoquinoline-3-carboxylate framework, a structure that has proven to be a fertile ground for the development of potent and selective therapeutic agents.

This guide will navigate the chemical space of these derivatives, highlighting key structural modifications that influence their biological profiles. We will examine how subtle changes to this core can lead to significant shifts in activity, providing a roadmap for the rational design of next-generation drug candidates.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its subsequent derivatization are pivotal to exploring its therapeutic potential. Several synthetic routes have been established, each with its own advantages in terms of yield, scalability, and the introduction of chemical diversity.

Foundational Synthesis of the Quinoline Ring

A common and effective method for constructing the quinoline scaffold involves the reaction of 2-aminobenzoic acid with appropriate reagents to form a substituted quinoline. For instance, ethyl-4-hydroxy-2-methylquinoline-3-carboxylate can be synthesized in two steps starting from commercially available 2-aminobenzoic acid.[3] This is achieved by first converting the starting material to isatoic anhydride, which then reacts with the sodium enolate of ethyl acetoacetate to yield the desired quinoline derivative.[3]

Vilsmeier-Haack Formylation: A Gateway to 2-Aminoquinoline Derivatives

A key intermediate for the synthesis of many 2-aminoquinoline derivatives is 2-chloroquinoline-3-carbaldehyde, which can be prepared via the Vilsmeier-Haack formylation of N-arylacetamides.[5][6] This versatile intermediate can then be readily converted to 2-aminoquinoline-3-carbaldehydes, opening up a plethora of possibilities for further chemical modifications through reactions such as Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, and one-pot multicomponent reactions.[5][6]

Cycloaddition Reactions for Novel Analogs

Innovative approaches, such as 1,3-dipolar cycloaddition reactions, have been employed to synthesize novel analogs. For example, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate has been synthesized through the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate.[7] This method provides a direct route to more complex heterocyclic systems incorporating the quinoline motif.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have exhibited a wide array of biological activities, making them attractive candidates for various therapeutic areas.

Anticonvulsant and Antihypertensive Properties

A number of 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant and antihypertensive activities.[8][9][10][11] Several compounds featuring a 2-hydroxypropyloxyquinoline moiety have shown excellent activity in both areas.[8][9][10][11] The pharmacological data suggest that these effects may be linked to beta-blocking properties, which are dependent on the presence of an aryloxypropanolamine side chain.[8][9][10]

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The quinoline scaffold has been identified as a valuable framework for the design of kinase inhibitors, which are crucial in cancer treatment.[12] Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, with some 2-aminoquinoline-3-carboxylic acid derivatives demonstrating IC50 values in the submicromolar range.[13][14] Furthermore, quinoline-3-carboxamide derivatives have been synthesized and characterized as inhibitors of ATM kinase, a key mediator in the DNA damage response pathway, highlighting their potential for radiosensitizing cancer cells.[12][15] The introduction of a carboxamide linkage at various positions on the quinoline and quinolone rings has been shown to be an effective strategy for enhancing anticancer potency.[2]

Anticancer Activity Beyond Kinase Inhibition

The anticancer potential of these derivatives is not limited to kinase inhibition. Some 2-aminoquinoline-3-carboxamide derivatives have shown activity against the MCF-7 breast cancer cell line through the inhibition of PDGFR.[16] Additionally, other quinoline and quinolone carboxamides have demonstrated anticancer activity through mechanisms such as topoisomerase inhibition and human dihydroorotate dehydrogenase inhibition.[2]

Antimicrobial and Other Activities

The versatility of the quinoline scaffold is further underscored by its antimicrobial properties.[5] Novel amino-substituted 3-quinolinecarboxylic acids have been prepared and shown to possess significant antibacterial activity.[17] The structure-activity relationship studies indicate that the potency is influenced by substituents at the 1- and 7-positions of the quinoline ring.[17] Beyond this, quinoline derivatives have also been investigated for their analgesic, anti-inflammatory, and antiplasmodial activities.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

| Modification Site | Substituent/Modification | Impact on Biological Activity | Reference |

| Position 8 | 2-hydroxypropyloxyquinoline moiety | Excellent anticonvulsant and antihypertensive activities | [8][9][10][11] |

| Position 2 | Varies (amino, chloro, oxo) | Significantly influences protein kinase CK2 inhibitory activity | [14] |

| Positions 1 and 7 | Substituted amino groups | Greatest antibacterial potency with methylamino at position 1 and 4-methyl-1-piperazinyl or 1-piperazinyl at position 7 | [17] |

| Carboxamide Linkage | Introduction at various positions | Enhances anticancer potency | [2] |

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides a generalized protocol for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for Quinoline-3-Carboxamide Derivatives

-

Starting Material Preparation: Synthesize the appropriate quinoline-3-carboxylic acid precursor using established methods, such as those described in Section 2.

-

Amide Coupling:

-

Dissolve the quinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine reactant and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline-3-carboxamide derivative.

-

In Vitro Kinase Inhibition Assay (General Protocol)

-

Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-